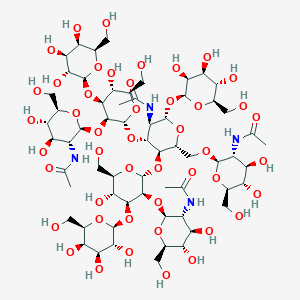
6-nitro-4H-1,3-benzodioxine
Overview
Description
6-Nitro-4H-1,3-benzodioxine is a chemical compound with the molecular formula C8H7NO4 . It is a useful synthetic intermediate that has anti-arthritic and anti-oxidative effects in rats .
Molecular Structure Analysis
The molecular structure of 6-nitro-4H-1,3-benzodioxine consists of a benzene ring fused with a dioxine ring, with a nitro group attached to the 6th carbon of the fused ring system . The molecular weight of this compound is 181.15 g/mol .Physical And Chemical Properties Analysis
6-Nitro-4H-1,3-benzodioxine has a melting point of 149 °C and a predicted boiling point of 339.9±42.0 °C . Its predicted density is 1.391±0.06 g/cm3 .Scientific Research Applications
Antibacterial Agents
Studies have shown that 6-NBD derivatives can act as potent antibacterial agents, particularly effective against Bacillus subtilis and Escherichia coli , by inhibiting bacterial biofilm growth .
Anti-Arthritic and Anti-Oxidative Effects
Research indicates that 6-NBD has demonstrated anti-arthritic and anti-oxidative effects in animal models, suggesting potential therapeutic applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-nitro-4H-1,3-benzodioxine are pathogenic bacterial strains, specifically Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.
Mode of Action
6-nitro-4H-1,3-benzodioxine interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are enveloped in a protective matrix. By inhibiting biofilm formation, 6-nitro-4H-1,3-benzodioxine disrupts the bacteria’s ability to establish infections.
Biochemical Pathways
It is known that the compound interferes with the processes that bacteria use to form biofilms . This likely involves disruption of quorum sensing, a communication system that bacteria use to coordinate behavior, including biofilm formation.
Pharmacokinetics
Its molecular weight of 18115 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of 6-nitro-4H-1,3-benzodioxine’s action is the inhibition of bacterial biofilm formation . This leads to a decrease in the bacteria’s ability to establish and maintain infections. The compound has been found to be particularly effective against B. subtilis and E. coli .
Action Environment
The efficacy and stability of 6-nitro-4H-1,3-benzodioxine can be influenced by various environmental factors. For instance, the presence of other substances, such as β-cyclodextrins, can affect the compound’s interactions with its targets. Additionally, factors such as pH, temperature, and the presence of other microorganisms can also impact the compound’s action.
properties
IUPAC Name |
6-nitro-4H-1,3-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQOAMNZPWAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287970 | |
| Record name | 6-nitro-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-4H-1,3-benzodioxine | |
CAS RN |
6963-03-7 | |
| Record name | NSC53708 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-nitro-4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitrobenzo-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)


![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)






